Scientific Field: Biological Chemistry & Chemical Biology
Summary of the Application: This compound has been used in the asymmetric synthesis of methyl specifically labelled L-threonine, which is applied to the NMR studies of high molecular weight proteins .
Methods of Application: The synthesis involves a mixed chemical/enzymatic scheme, enabling the preparation of threonine with natural configuration on the two stereogenic centers together with an optimal introduction of 1H/2H and 12C/13C atoms at specific sites .
Results or Outcomes: The study demonstrated that structural meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .
Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate .
Methods of Application: The synthesis involves a 6-step enantioselective process, starting from Fmoc-protected Garner’s aldehyde. The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction .
Results or Outcomes: The resulting 1,4-addition products were easily converted into the Fmoc-(2S,3R)-3-alkyl/alkenylglutamates in two steps. Overall yields range from 52–65% .
Acetyl-L-threonine methyl ester is an organic compound characterized by its molecular formula and a molecular weight of approximately 175.18 g/mol. This compound is a derivative of threonine, an essential amino acid, and features an acetyl group and a methyl ester functional group. The compound is often utilized in biochemical research, particularly in proteomics, due to its role as a building block for peptide synthesis and its involvement in various biological processes .
These reactions are critical for synthesizing peptides and other derivatives for medicinal chemistry .
Acetyl-L-threonine methyl ester exhibits biological activity that is relevant in various contexts:
The synthesis of Acetyl-L-threonine methyl ester can be achieved through various methods:
Acetyl-L-threonine methyl ester finds applications across several fields:
Interaction studies involving Acetyl-L-threonine methyl ester focus on its binding affinity with various proteins and receptors. These studies help elucidate its role in cellular signaling pathways and metabolic processes. For example, it may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis, potentially affecting their activity and influencing physiological outcomes .
Acetyl-L-threonine methyl ester shares structural similarities with several compounds, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Threonine | Natural amino acid without acetyl or methyl groups | |
N-Acetyl-L-phenylalanine methyl ester | Contains a phenyl group, impacting biological activity | |
Acetyl-DL-threonine | Racemic mixture; affects pharmacological properties |
Acetyl-L-threonine methyl ester stands out due to its specific stereochemistry as an L-isomer, which can influence its biological interactions differently than its D-form or racemic mixtures. Its unique combination of functional groups also allows for specific reactivity patterns not found in simpler amino acids or their derivatives .
The synthesis of acetyl-L-threonine methyl ester through the reaction of methyl L-threoninate with acetyl chloride represents one of the most established conventional methodologies [4]. This approach involves the nucleophilic acyl substitution mechanism where the amino group of methyl L-threoninate attacks the electrophilic carbonyl carbon of acetyl chloride [12]. The reaction typically proceeds under mild conditions with the formation of hydrogen chloride as a byproduct [14].
The mechanistic pathway involves the formation of a tetrahedral intermediate followed by the elimination of chloride ion [12]. The reaction exhibits high regioselectivity for the amino group over the hydroxyl group due to the greater nucleophilicity of the nitrogen atom [14]. Research findings indicate that this method provides excellent yields when conducted in aprotic solvents such as dichloromethane or acetonitrile [9].
Temperature control proves critical for optimal reaction outcomes, with studies demonstrating that temperatures between 0°C and room temperature minimize side reactions while maintaining high conversion rates [4]. The reaction typically reaches completion within 2-4 hours under these conditions [14].
Table 1: Reaction Conditions and Yields for Acetyl Chloride Method
Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Dichloromethane | 0 | 2 | 92 | [4] |
Acetonitrile | 25 | 3 | 89 | [14] |
Tetrahydrofuran | 0 | 4 | 87 | [9] |
N-Ethyl-N,N-diisopropylamine serves as an effective non-nucleophilic base in the acetylation of methyl L-threoninate [11] [13]. This sterically hindered amine facilitates the reaction by neutralizing the hydrogen chloride generated during acetyl chloride addition while avoiding competitive nucleophilic attack on the acetylating agent [13].
The catalytic mechanism involves the preferential binding of N-ethyl-N,N-diisopropylamine to protons due to its basic nitrogen center, while the bulky isopropyl groups prevent nucleophilic substitution reactions [11]. Research demonstrates that N-ethyl-N,N-diisopropylamine enables selective acetylation at physiological pH conditions where other bases might lead to side reactions [13].
Studies reveal that optimal catalytic loading ranges from 1.2 to 2.0 equivalents relative to the substrate [14]. The use of N-ethyl-N,N-diisopropylamine results in improved reaction kinetics and higher product purity compared to traditional tertiary amines such as triethylamine [11]. The base effectively suppresses racemization that can occur under basic conditions, maintaining the stereochemical integrity of the threonine residue [13].
Table 2: Catalytic Efficiency of N-Ethyl-N,N-Diisopropylamine
Base Equivalents | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
1.2 | 3 | 85 | >99 |
1.5 | 2.5 | 92 | >99 |
2.0 | 2 | 95 | >99 |
Triflate-mediated alkylation reactions provide exceptional stereochemical control in the synthesis of acetyl-L-threonine methyl ester derivatives [18] [42]. The triflate leaving group facilitates substitution reactions that proceed with high retention of configuration at the chiral centers [45]. This methodology proves particularly valuable for maintaining the absolute stereochemistry of the threonine backbone during synthetic transformations [21].
The mechanism involves the formation of intimate ion pairs where the triflate anion remains closely associated with the carbocation intermediate [45]. This association effectively shields one face of the reactive center, leading to preferential attack from the less hindered side and resulting in retention of configuration [18]. Computational studies demonstrate that the energy barrier for inversion is significantly higher than that for retention due to steric interactions with the triflate group [45].
Research findings indicate that triflate-mediated reactions exhibit exceptional diastereoselectivity, with diastereomeric ratios often exceeding 95:5 [18]. The retention of configuration has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of reaction products [42]. Temperature optimization studies reveal that reactions conducted at -78°C to -45°C provide the highest stereoselectivity while maintaining reasonable reaction rates [47].
Table 3: Stereoselectivity in Triflate-Mediated Reactions
Temperature (°C) | Diastereomeric Ratio | Yield (%) | Retention of Configuration (%) |
---|---|---|---|
-78 | 97:3 | 78 | >99 |
-45 | 95:5 | 85 | >99 |
0 | 88:12 | 92 | 95 |
Chiral auxiliaries provide powerful tools for controlling the stereochemical outcome in acetyl-L-threonine methyl ester synthesis [35] [39] [41]. Evans oxazolidinones represent particularly effective chiral auxiliaries for amino acid transformations, enabling high levels of diastereomeric control through conformational restriction of reactive intermediates [39] [41].
The mechanistic basis for diastereomeric control involves the formation of chelated enolate intermediates where the chiral auxiliary coordinates with the metal center to create a rigid, stereochemically defined geometry [39]. This coordination effectively blocks one face of the enolate, directing nucleophilic attack to occur from the opposite face with high selectivity [35]. Studies demonstrate that the bulky substituents on the oxazolidinone ring provide additional steric bias that enhances diastereoselectivity [41].
Research findings reveal that chiral auxiliaries derived from valine and phenylalanine provide complementary selectivity patterns, allowing access to both diastereomers of acetyl-L-threonine methyl ester derivatives [35] [40]. The auxiliary can be removed under mild conditions through lithium hydroxide hydrolysis or reductive cleavage with lithium aluminum hydride, recovering the auxiliary for reuse [41].
Table 4: Diastereoselectivity with Different Chiral Auxiliaries
Chiral Auxiliary | Diastereomeric Ratio | Yield (%) | Auxiliary Recovery (%) |
---|---|---|---|
Evans Valine Oxazolidinone | 94:6 | 88 | 92 |
Evans Phenylalanine Oxazolidinone | 96:4 | 85 | 94 |
Tricycloiminolactone | 91:9 | 82 | 89 |
Solvent-free esterification methodologies represent environmentally sustainable approaches for acetyl-L-threonine methyl ester synthesis [23] [25] [27]. These protocols eliminate the need for organic solvents while maintaining high reaction efficiency and product purity [25]. Mechanochemical activation through ball milling has emerged as a particularly effective method for promoting esterification reactions under solvent-free conditions [25].
The ball milling approach utilizes high-speed mechanical agitation to generate reactive intermediates through direct molecular collisions [25]. Research demonstrates that potassium dihydrogen phosphate and iodine can serve as effective catalytic systems for promoting esterification under these conditions [25]. The reaction proceeds through radical intermediates generated by mechanical activation, leading to efficient bond formation without requiring elevated temperatures [25].
Studies reveal that solvent-free protocols using dried ion exchange resins provide excellent catalytic activity while enabling easy product separation and catalyst recovery [23]. The Dowex hydrogen form resin combined with sodium iodide achieves near-quantitative conversion of amino acid substrates to their corresponding esters [23]. These methods demonstrate superior atom economy compared to traditional solution-phase approaches [27].
Table 5: Solvent-Free Esterification Results
Method | Catalyst System | Reaction Time (min) | Yield (%) | Catalyst Recovery (%) |
---|---|---|---|---|
Ball Milling | Potassium Dihydrogen Phosphate/Iodine | 20 | 91 | 85 |
Ion Exchange Resin | Dowex Hydrogen Form/Sodium Iodide | 45 | 98 | 95 |
Neat Conditions | Surfactant-Combined Catalyst | 30 | 87 | 88 |
Microwave-assisted synthesis provides significant advantages for acetyl-L-threonine methyl ester preparation through enhanced reaction kinetics and improved energy efficiency [26] [51] [52]. The dielectric heating mechanism allows for rapid and uniform temperature elevation throughout the reaction mixture, leading to accelerated reaction rates compared to conventional heating methods [51].
Research findings demonstrate that microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [26] [52]. The enhanced reaction kinetics result from the direct interaction between microwave energy and polar molecules, creating localized heating effects that promote bond formation [51]. Studies reveal that amino acid esterification reactions exhibit particularly strong microwave absorption due to their ionic character [51].
Optimization studies indicate that microwave power levels between 70-100 watts provide optimal balance between reaction rate and product quality [51]. Temperature monitoring through fiber optic sensors enables precise control of reaction conditions, preventing overheating and side product formation [51]. The methodology proves especially effective for synthesis of long-chain alkyl esters where conventional heating methods show reduced efficiency [52].
Table 6: Microwave-Assisted Reaction Optimization Data
Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency (%) |
---|---|---|---|---|
70 | 88 | 5 | 94 | 78 |
85 | 95 | 3 | 91 | 82 |
100 | 105 | 2 | 89 | 75 |
Acetyl-L-threonine methyl ester (CAS: 2458-78-8) has a molecular formula of C₇H₁₃NO₄ with a molecular weight of 175.18 g/mol [1]. The compound exists as methyl (2S,3R)-2-acetamido-3-hydroxybutanoate, maintaining the stereochemical configuration of L-threonine with (2S,3R) absolute configuration [1] [2]. While specific X-ray crystallographic data for acetyl-L-threonine methyl ester was not found in the literature search, related compounds provide valuable structural insights.
Studies on related N-acetyl amino acid methyl esters have demonstrated characteristic crystallographic features. N-acetyl-L-tyrosine methyl ester monohydrate exhibits a crystalline structure at both 293 K and 123 K, forming hydrogen-bonded layers perpendicular to the crystallographic axis, with water molecules playing crucial roles as hydrogen bond acceptors and donors [3]. The compound displays an orthorhombic crystal system with space group symmetry, demonstrating the typical structural organization of N-acetyl amino acid derivatives.
Structural analysis of threonine derivatives reveals that the compound maintains a polar surface area of 79.12 Ų [1], indicating significant hydrogen bonding potential through the hydroxyl group at the β-position, the amide nitrogen, and the ester carbonyl oxygen. The optical rotation [α]D²⁵ of -12 ± 2° (c=1 in methanol) [4] confirms the retention of stereochemical integrity during acetylation and esterification processes.
Comprehensive NMR analysis of acetyl-L-threonine methyl ester reveals characteristic spectroscopic signatures consistent with N-acetyl amino acid methyl esters. The ¹H NMR spectrum in CDCl₃ displays several diagnostic resonances that enable unambiguous structural assignment.
The amide proton (N-H) appears as a characteristic signal between 6.0-7.0 ppm, typically observed as a doublet due to coupling with the α-proton [5]. The α-proton of the threonine backbone resonates between 4.4-4.7 ppm as a doublet of doublets, reflecting coupling with both the amide proton and the β-proton. The β-proton, adjacent to the hydroxyl group, appears between 4.1-4.4 ppm as a quartet due to coupling with the methyl group at the γ-position.
The acetyl methyl group of the N-acetyl protection displays a singlet around 2.0 ppm, while the threonine γ-methyl group appears as a doublet between 1.1-1.3 ppm due to coupling with the β-proton. The ester methyl group (COOCH₃) resonates as a singlet between 3.7-3.8 ppm [5].
¹³C NMR spectroscopy provides complementary structural information with the ester carbonyl carbon appearing between 170-175 ppm and the amide carbonyl carbon between 169-172 ppm. The α-carbon of the threonine backbone resonates between 55-60 ppm, while the β-carbon bearing the hydroxyl group appears between 65-70 ppm. The ester methyl carbon appears between 51-53 ppm, consistent with typical methyl ester derivatives [5].
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide crucial information about the three-dimensional structure and conformational preferences of acetyl-L-threonine methyl ester. Studies on related amino acid derivatives demonstrate that NOESY cross-peaks reveal spatial proximities between protons within approximately 5 Å distance.
For acetyl-L-threonine methyl ester, the NOESY spectrum would be expected to show characteristic correlations between the acetyl methyl protons and the α-proton, indicating the preferred conformation around the N-acetyl bond. Cross-peaks between the β-proton and the γ-methyl group would confirm the stereochemical assignment at the β-position [6].
The presence of the hydroxyl group at the β-position introduces additional conformational constraints through intramolecular hydrogen bonding. NOESY analysis would reveal correlations indicating the preferred conformation around the Cα-Cβ bond, with the hydroxyl group potentially forming hydrogen bonds with the carbonyl oxygens of either the ester or amide groups.
Conformational analysis suggests that acetyl-L-threonine methyl ester adopts extended conformations in solution, similar to other N-acetyl amino acid derivatives [6]. The compound likely exists as a mixture of rotamers around the amide bond, with the major conformer corresponding to the trans configuration of the acetyl group relative to the amino acid backbone.
Mass spectrometric analysis of acetyl-L-threonine methyl ester using electrospray ionization provides detailed fragmentation patterns that confirm structural assignments. The molecular ion [M+H]⁺ appears at m/z 176.09, corresponding to the protonated molecule [7] [8].
The ESI mass spectrum typically displays a sodium adduct [M+Na]⁺ at m/z 198.07, which is common for compounds containing multiple polar functional groups. The base peak often corresponds to fragmentation products resulting from loss of neutral molecules such as methanol (m/z 144.06) or the methoxycarbonyl group (m/z 117.07) [7].
Characteristic fragmentation pathways include the loss of the acetamido group ([M-CH₃CONH]⁺ at m/z 117.07), which is diagnostic for N-acetyl amino acid derivatives. The formation of immonium ions through rearrangement and cyclization processes provides additional structural confirmation [8].
The fragmentation pattern demonstrates preferential cleavage at the amide bond, consistent with the electron-donating properties of the acetyl group. The presence of the hydroxyl group at the β-position influences fragmentation pathways through stabilization of carbocation intermediates via neighboring group participation [7].
Acetylation Labeling Mass Spectrometry (ALMS) represents a powerful analytical technique for studying protein conformations and interactions through chemical modification of nucleophilic amino acid residues [9]. In the context of acetyl-L-threonine methyl ester characterization, ALMS principles can be applied to understand the reactivity and accessibility of functional groups.
The ALMS technique utilizes acetic anhydride to acetylate multiple amino acid side chains, including serine, threonine, arginine, asparagine, histidine, tyrosine, glutamine, and cysteine [9]. Each acetylation event increases the molecular mass by 42 Da, providing easily detectable mass shifts for structural characterization.
For acetyl-L-threonine methyl ester, the hydroxyl group at the β-position represents a potential target for further acetylation under ALMS conditions. The reactivity of this hydroxyl group depends on its accessibility and local chemical environment. The formation of O-acetyl derivatives would result in a mass increase of 42 Da, appearing at m/z 218.11 for the [M+H]⁺ ion [9].
ALMS applications extend to conformational analysis of acetyl-L-threonine methyl ester in different environments. The differential reactivity of the hydroxyl group under native versus denatured conditions provides insights into intramolecular hydrogen bonding and molecular flexibility. This approach proves particularly valuable for studying protein-ligand interactions where acetyl-L-threonine methyl ester serves as a model compound or building block [9].